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Diethyl (2-Isopropylphenyl)phosphonate

Cat. No.: B13710488
M. Wt: 256.28 g/mol
InChI Key: PXAHIVHEJLJLJY-UHFFFAOYSA-N
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Description

Diethyl (2-Isopropylphenyl)phosphonate is a phosphonate ester compound of interest in organic synthesis and materials science research. Phosphonates are characterized by a direct carbon-phosphorus (C-P) bond, which is notably stable and resistant to hydrolysis. This stability makes them valuable as intermediates in constructing complex molecules and as key components in the development of catalysts, ligands for metal complexes, and flame retardants. Researchers utilize this and similar phosphonates in Michaelis-Arbuzov reactions to generate other organophosphorus compounds. A common synthetic route to dialkyl phosphonates involves the reaction of phosphorus trichloride with alcohols, which can yield products like diethyl phosphite, a widely used reagent for generating other organophosphorus compounds by exploiting the reactivity of its P-H bond (Wikipedia). Furthermore, microwave-assisted synthesis methods have been developed for related diethyl haloalkylphosphonates to improve selectivity and yield (EP2598509B1). This product, this compound, is intended for research applications such as method development and chemical biology studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21O3P B13710488 Diethyl (2-Isopropylphenyl)phosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-propan-2-ylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3

InChI Key

PXAHIVHEJLJLJY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1C(C)C)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Isopropylphenyl Phosphonate

Established Synthetic Routes and Precursor Chemistry

Established methods for the formation of arylphosphonates, which are applicable to the synthesis of Diethyl (2-Isopropylphenyl)phosphonate, often involve the coupling of an aryl precursor with a phosphorus-containing reagent. Key precursors for the 2-isopropylphenyl group include 2-isopropylphenyl halides (e.g., 2-isopropylbromobenzene or 2-isopropyliodobenzene) or the corresponding aniline (B41778) derivative. The phosphorus component is typically diethyl phosphite (B83602) or a related trialkyl phosphite.

Kabachnik-Fields Reaction and its Variants

The Kabachnik-Fields reaction is a three-component condensation reaction that forms α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. organic-chemistry.orgwikipedia.org While the classical Kabachnik-Fields reaction leads to α-aminophosphonates, its principles are relevant to C-P bond formation. organic-chemistry.orgwikipedia.org For the synthesis of an aryl phosphonate (B1237965) like this compound, a direct application of the classical Kabachnik-Fields reaction is not feasible as it does not form a direct aryl-phosphorus bond. However, variations and related multicomponent reactions underpins the fundamental reactivity of dialkyl phosphites in forming C-P bonds. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-P bonds, providing a direct route to arylphosphonates. rsc.org The Hirao reaction, a specific type of palladium-catalyzed cross-coupling, is particularly relevant for the synthesis of this compound. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base. nih.govnih.gov

Key precursors for this approach would be 2-isopropylphenyl bromide or 2-isopropylphenyl iodide and diethyl phosphite. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and subsequent reductive elimination to afford the arylphosphonate and regenerate the active catalyst. nih.gov

Recent advancements in the Hirao reaction have focused on improving catalyst efficiency and reaction conditions, such as using microwave assistance or employing "ligand-free" palladium catalysts to promote the coupling. scispace.comrsc.orgresearchgate.net

Table 1: Key Components in Palladium-Catalyzed Synthesis of this compound

ComponentRoleExample
Aryl PrecursorSource of the 2-isopropylphenyl group2-Isopropylbromobenzene
Phosphorus ReagentSource of the diethyl phosphonate groupDiethyl phosphite
CatalystFacilitates the C-P bond formationPalladium(II) acetate (B1210297) (Pd(OAc)₂)
LigandStabilizes and activates the catalyst1,1'-Bis(diphenylphosphino)ferrocene (dppf)
BaseActivates the phosphorus reagentTriethylamine (Et₃N)
SolventProvides the reaction mediumAcetonitrile (B52724) (MeCN), Dimethylformamide (DMF)

Other Established Phosphonate Formation Protocols

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates. wikipedia.orgorganic-chemistry.org The classical reaction involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.org While aryl halides are generally less reactive than alkyl halides in the classical Michaelis-Arbuzov reaction due to the strength of the C(sp²)-X bond, this transformation can be facilitated under certain conditions, such as with catalysis or by using more reactive aryl precursors. nih.gov For the synthesis of this compound, this would involve the reaction of triethyl phosphite with a suitable 2-isopropylphenyl halide. Modifications of the Michaelis-Arbuzov reaction, for instance, using palladium catalysis, can enable the coupling of aryl halides with triaryl phosphites. organic-chemistry.org

Another approach involves the use of arynes, which are highly reactive intermediates. Arynes can be generated from silyl (B83357) aryl triflates and react readily with nucleophiles like trialkyl phosphites under metal-free conditions to form arylphosphonates. organic-chemistry.org This method offers a mild alternative to transition-metal-catalyzed reactions. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Modern synthetic efforts increasingly rely on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Both organocatalysis and transition metal catalysis have been explored for the synthesis of arylphosphonates.

Organocatalysis and Metal-Free Conditions

Recent research has focused on developing metal-free approaches for the synthesis of arylphosphonates to avoid the cost and potential toxicity of transition metals. organic-chemistry.org One such strategy involves the generation of aryl radicals from aryl halides using photochemical methods, which can then couple with phosphorus reagents. acs.org For example, a carbonate anion-assisted photochemical protocol can activate C-X bonds in aryl halides to generate aryl radicals for subsequent C-P bond formation. organic-chemistry.org Another innovative metal-free approach utilizes the high reactivity of arynes, generated in situ, which readily undergo nucleophilic attack by phosphites to yield arylphosphonates under mild conditions. organic-chemistry.org While specific applications to this compound are not extensively documented, these general methodologies represent a promising avenue for its synthesis.

Transition Metal Catalysis (e.g., Palladium-based Systems)

Transition metal catalysis, particularly with palladium, remains the most robust and widely applied method for the synthesis of arylphosphonates like this compound. rsc.org As discussed in the context of the Hirao reaction, palladium catalysts, often in combination with specific phosphine (B1218219) ligands, effectively catalyze the coupling of aryl halides with dialkyl phosphites. nih.govnih.gov

The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and substrate scope. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in promoting the coupling of a wide range of aryl halides. nih.gov The reaction conditions, including the choice of base and solvent, are also critical parameters that need to be optimized for specific substrates. nih.gov For instance, the coupling of aryl halides with diethyl phosphite can be efficiently carried out using a Pd(OAc)₂/dppf catalytic system in a suitable solvent like acetonitrile or DMF. nih.gov

Nickel and copper catalysts have also been explored as alternatives to palladium for C-P bond formation, sometimes offering different reactivity profiles or being more cost-effective. nih.gov

Table 2: Comparison of Synthetic Methodologies for Arylphosphonate Synthesis

MethodologyKey FeaturesApplicability to this compound
Kabachnik-Fields Reaction Three-component reaction for α-aminophosphonates.Not directly applicable for aryl-P bond formation.
Palladium-Catalyzed Cross-Coupling (Hirao Reaction) Versatile and high-yielding for a broad range of aryl halides.Highly applicable using 2-isopropylphenyl halides and diethyl phosphite.
Michaelis-Arbuzov Reaction Classical method, typically for alkyl halides.Applicable with aryl halides under specific (e.g., catalyzed) conditions.
Organocatalysis/Metal-Free Methods Avoids transition metals, often uses photochemical or aryne intermediates.Potentially applicable, representing a modern and "green" alternative.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of phosphonates, typically achieved through reactions like the Michaelis-Arbuzov or Michaelis-Becker reactions, is highly dependent on the careful optimization of various parameters to maximize yield and purity while minimizing reaction times and by-product formation. For a compound like this compound, key areas of optimization would include the choice of catalysts, solvents, temperature, and reactant ratios.

Research into the synthesis of other phosphonates provides valuable insights. For instance, in the synthesis of diethyl ethylphosphonate via the rearrangement of triethyl phosphite, temperature control is critical. Maintaining the reaction temperature between 175°C and 185°C, which is above the boiling point of the triethyl phosphite, has been shown to be effective. google.com The rate of addition of the phosphite is also carefully controlled to maintain this temperature range. google.com

The choice and concentration of the catalyst play a significant role. In the aforementioned diethyl ethylphosphonate synthesis, ethyl iodide is a preferred catalyst, with concentrations ranging from 0.5 wt% to 10 wt% of the triethyl phosphite. google.com A level of around 2.2 wt% was found to provide a balance between a rapid reaction and a convenient reaction time, leading to a product with low acidity. google.com Lower catalyst levels can be used to reduce costs, though this may increase the reaction time. google.com

Solvent selection is another critical factor that can significantly influence reaction outcomes. In the synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate, a study comparing acetone (B3395972), acetonitrile (CH3CN), and tetrahydrofuran (B95107) (THF) found that dry acetone provided the best results, while reactions in THF resulted in low yields. gjesr.com

The effect of different bases has also been explored. In the synthesis of benzyl (B1604629) phosphonates, various carbonates and hydroxides of alkali and alkaline earth metals were tested. frontiersin.org While cesium carbonate and potassium hydroxide (B78521) (KOH) gave comparable yields, they also produced benzyl alcohol as a by-product. frontiersin.org Consequently, powdered anhydrous potassium carbonate (K2CO3) was chosen as the optimal base. frontiersin.org

The following interactive table summarizes the optimization of reaction conditions for the synthesis of various phosphonates, which can serve as a guide for the synthesis of this compound.

Phosphonate ProductReactantsCatalyst/BaseSolventTemperatureReaction TimeYield
Diethyl ethylphosphonateTriethyl phosphiteEthyl iodide (2.2 wt%)-178°C - 180°CNot SpecifiedHigh
Benzyl phosphonatesBenzyl halide, Dialkyl phosphiteKI/K2CO3PEG-400Room Temperature6 hGood to Excellent
Diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonateDiethyl (2-azido-2-benzoylaminomethyl) phosphonate, Phenol (B47542)Diisopropylethylamine (DIEPA)Dry AcetoneRoom Temperature48 hSatisfactory

Integration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds is an area of growing importance, aiming to reduce the environmental impact of these processes. For the synthesis of this compound, several green chemistry strategies can be inferred from research on related compounds.

A key principle of green chemistry is the use of environmentally benign solvents. Polyethylene glycol (PEG) has emerged as a sustainable alternative to volatile organic solvents. frontiersin.org In the synthesis of benzyl phosphonates, PEG-400 was found to be the most effective solvent compared to acetonitrile, dimethylformamide (DMF), and THF. frontiersin.org PEG offers advantages such as high thermal stability, low vapor pressure, low cost, and recyclability. frontiersin.org Its miscibility with water also simplifies the separation of the product. frontiersin.org

The development of catalyst-assisted reactions using safer and more efficient catalysts is another cornerstone of green chemistry. A sustainable protocol for benzyl phosphonate synthesis utilizes a KI/K2CO3 catalytic system in PEG-400. frontiersin.org This system avoids the need for toxic organic solvents and reactive metals. frontiersin.org The use of potassium iodide (KI) for the in situ formation of benzyl iodide is a cost-effective and non-toxic approach. frontiersin.org

Solvent-free reaction conditions represent a significant advancement in green synthesis. An efficient method for the synthesis of α-hydroxyphosphonates involves the reaction of aldehydes and diethyl phosphite using sodium carbonate (Na2CO3) as a catalyst with grinding at room temperature, completely eliminating the need for a solvent. mdpi.com This method offers advantages such as neutral conditions, simple work-up procedures, and high yields. mdpi.com

Improving atom economy is also a critical aspect. A method for synthesizing diethyl or diisopropyl haloalkylphosphonates is described as environmentally friendly because it uses only one equivalent of each starting material and is solvent-free. google.com The by-products, diethyl or diisopropyl phosphonate and triethyl or triisopropyl phosphate (B84403), can be easily removed and converted to inorganic phosphate through hydrolysis and oxidation. google.com

The following table outlines the application of green chemistry principles in the synthesis of various phosphonates, providing a framework for the sustainable synthesis of this compound.

Green Chemistry PrincipleApplication in Phosphonate SynthesisExample CompoundBenefits
Use of Benign SolventsReplacement of volatile organic solvents with PEG-400. frontiersin.orgBenzyl phosphonatesHigh thermal stability, low vapor pressure, recyclability, easy product separation. frontiersin.org
Safer Catalytic SystemsUse of KI/K2CO3 in PEG-400. frontiersin.orgBenzyl phosphonatesAvoids toxic solvents and reactive metals; cost-effective. frontiersin.org
Solvent-Free ConditionsGrinding reaction with Na2CO3 catalyst at room temperature. mdpi.comα-HydroxyphosphonatesNeutral conditions, simple work-up, high yields, reduced environmental impact. mdpi.com
High Atom EconomyUse of one equivalent of each reactant in a solvent-free process. google.comDiethyl or diisopropyl haloalkylphosphonatesMinimizes waste; by-products can be recycled. google.com

Reactivity and Mechanistic Investigations of Diethyl 2 Isopropylphenyl Phosphonate

Fundamental Reaction Pathways of the Phosphonate (B1237965) Group

The diethyl phosphonate moiety is the primary site for transformations involving nucleophilic attack and transesterification. The phosphorus atom, being electron-deficient due to the electronegative oxygen atoms, is susceptible to reactions with various nucleophiles.

Phosphate (B84403) and phosphonate esters react with nucleophiles through two main processes: attack at the phosphorus atom, leading to P-O bond cleavage, or attack at the α-carbon of the ester group, resulting in C-O bond cleavage. thieme-connect.de For phosphonate esters like Diethyl (2-Isopropylphenyl)phosphonate, nucleophilic substitution at the phosphorus center is a key reaction pathway. These reactions can proceed through several mechanisms, largely dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. sapub.org

The primary mechanistic pathways include:

A concerted, Sₙ2-like mechanism ([AₙDₙ]): This pathway involves a single transition state where the nucleophile attacks the phosphorus center as the leaving group departs. This is analogous to the Sₙ2 reaction at a carbon center and involves a trigonal bipyramidal transition state. thieme-connect.desapub.org

A stepwise, associative mechanism ([Aₙ + Dₙ]): This mechanism involves the formation of a pentacoordinate intermediate. The formation or decomposition of this intermediate can be the rate-limiting step. sapub.org

A stepwise, dissociative mechanism ([Dₙ + Aₙ]): In this pathway, the substrate first undergoes a rate-limiting ionization to yield a metaphosphate-type intermediate, which then rapidly reacts with the nucleophile.

For most acyclic phosphonate esters, the concerted Sₙ2-like mechanism is considered the most probable pathway for reactions like hydrolysis. thieme-connect.de

Transesterification of the ethyl ester groups on the phosphonate moiety is a common transformation. A particularly significant and mild method for the dealkylation of dialkyl phosphonates to their corresponding phosphonic acids is the McKenna reaction. nih.govnih.gov This reaction utilizes bromotrimethylsilane (B50905) (BTMS) and proceeds in two main steps. nih.govbeilstein-journals.org

Silylation: The phosphonate ester is treated with BTMS, which converts the alkyl ester into a bis(trimethylsilyl) ester intermediate. nih.gov

Solvolysis: The silyl (B83357) ester intermediate is then easily cleaved, typically by the addition of an alcohol like methanol (B129727) or water, to yield the final phosphonic acid. beilstein-journals.org

The mechanism of the first step is proposed to involve an oxophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS, with bromide acting as a leaving group. beilstein-journals.org This is followed by a nucleophilic attack of the bromide ion on the α-carbon of the ethyl ester, displacing the silylated phosphorus group and forming ethyl bromide as a byproduct. nih.gov

The rate of the McKenna reaction is dependent on the structure of the phosphonate ester. Studies on microwave-accelerated McKenna reactions of dialkyl methylphosphonates have shown that the reaction time is influenced by the alkyl group, with reactivity decreasing as the steric bulk of the alkyl group increases. mdpi.com

Table 1: Comparison of Microwave-Accelerated McKenna Reaction Times for Various Dialkyl Methylphosphonates in Neat BTMS at 40°C mdpi.com
Alkyl GroupSubstrateReaction Time (minutes)
MethylDimethyl methylphosphonate2
EthylDiethyl methylphosphonate2
IsopropylDiisopropyl methylphosphonate15

Reactions Involving the Aromatic and Isopropyl Moieties

The 2-isopropylphenyl group provides sites for electrophilic aromatic substitution on the benzene (B151609) ring and functional group transformations at the isopropyl substituent.

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is directed by the combined influence of the ortho-isopropyl group and the phosphonate group at position 1. The outcome of such reactions depends on the directing effects and the relative activating/deactivating nature of these two substituents. pressbooks.publibretexts.org

Isopropyl Group: An alkyl group, such as isopropyl, is an activating group and an ortho, para-director. It activates the ring towards EAS by an electron-donating inductive effect, which stabilizes the cationic intermediate (arenium ion). libretexts.org

Diethyl Phosphonate Group: The phosphonate group, -P(O)(OEt)₂, is generally considered a deactivating group due to the electron-withdrawing inductive effect of the phosphoryl center. However, it has been shown to function as an ortho-director in iridium-catalyzed C-H borylation reactions, suggesting it can direct incoming electrophiles to the position adjacent to its point of attachment. nih.gov

In this compound, the isopropyl group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions. The phosphonate group at C1 directs to its ortho positions (C2 and C6). The substitution pattern is therefore a result of these competing effects, with steric hindrance from the bulky isopropyl and phosphonate groups playing a significant role in determining the final product distribution. Substitution at the C5 position is likely favored due to the strong directing effect of the isopropyl group and lower steric hindrance compared to the C3 and C6 positions.

Table 2: Directing Effects of Substituents in this compound
SubstituentPositionEffect on ReactivityDirecting EffectFavored Positions for Substitution
-P(O)(OEt)₂C1Deactivating (Inductive)ortho-directorC2, C6
-CH(CH₃)₂C2Activating (Inductive)ortho, para-directorC3, C5

The isopropyl group offers a reactive site for functional group transformations, primarily through reactions at the benzylic carbon. The most notable reaction for an isopropylbenzene (cumene) derivative is benzylic oxidation. wikipedia.org

Under aerobic conditions (exposure to air), the tertiary benzylic hydrogen of the isopropyl group can be oxidized via a radical mechanism to form a hydroperoxide. wikipedia.orgvedantu.com This reaction is the cornerstone of the cumene (B47948) process for producing phenol (B47542) and acetone (B3395972). libretexts.org For this compound, this would lead to Diethyl (2-(2-hydroperoxypropan-2-yl)phenyl)phosphonate.

Further reaction of this hydroperoxide intermediate under acidic conditions could potentially induce a Hock rearrangement, though the influence of the phosphonate group on this specific rearrangement is not widely documented. wikipedia.org

Alternatively, the oxidation of aromatic compounds containing an isopropyl group can be controlled to yield the corresponding tertiary alcohol. google.comepo.orggoogle.com This process involves the oxidation of the isopropyl group to a 2-hydroxy-2-propyl group, which would convert this compound into Diethyl (2-(2-hydroxypropan-2-yl)phenyl)phosphonate.

Derivatization and Analogue Synthesis of Diethyl 2 Isopropylphenyl Phosphonate

Synthesis of Phosphonic Acid Derivatives

The conversion of Diethyl (2-Isopropylphenyl)phosphonate to its corresponding phosphonic acid, (2-Isopropylphenyl)phosphonic acid, is a fundamental transformation. This hydrolysis can be effectively achieved under acidic conditions. A common and robust method involves the reflux of the diethyl phosphonate (B1237965) with concentrated hydrochloric acid. beilstein-journals.orgnih.gov This process cleaves the ethyl ester groups, yielding the phosphonic acid upon cooling and isolation.

Alternatively, a milder approach involves the use of silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. This two-step procedure, often referred to as the McKenna reaction, is particularly useful for substrates that may be sensitive to harsh acidic conditions. The reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed to the phosphonic acid. beilstein-journals.org

Table 1: General Methods for the Synthesis of (2-Isopropylphenyl)phosphonic acid

MethodReagents and ConditionsProduct
Acid HydrolysisConcentrated HCl, reflux(2-Isopropylphenyl)phosphonic acid
McKenna Reaction1. TMSBr, CH2Cl2, rt2. MeOH or H2O(2-Isopropylphenyl)phosphonic acid

Preparation of Functionalized Alkyl and Aryl Phosphonate Analogues

The synthesis of functionalized analogues of this compound can be approached through various established synthetic methodologies, primarily the Michaelis-Arbuzov and Michaelis-Becker reactions. These reactions are cornerstones in the formation of carbon-phosphorus bonds.

The Michaelis-Arbuzov reaction would involve the reaction of a trialkyl phosphite (B83602) with a (2-isopropylphenyl) halide. For instance, the reaction of triethyl phosphite with 2-isopropylbenzyl halide would yield Diethyl (2-isopropylbenzyl)phosphonate, an alkyl phosphonate analogue. researchgate.net This reaction is typically carried out at elevated temperatures and is effective for a range of alkyl halides. frontiersin.org

For the preparation of aryl phosphonate analogues, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, the coupling of a dialkyl phosphite with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base can afford the desired aryl phosphonate. organic-chemistry.org This methodology would allow for the introduction of various functional groups on the aryl ring, starting from a suitably substituted (2-isopropylphenyl) precursor.

Transformations at the Phosphorus Center

Direct transformations at the phosphorus center of this compound open avenues for the synthesis of various phosphorus derivatives. A key transformation is the conversion of the phosphonate to a phosphonochloridate. This can be achieved by reacting the diethyl phosphonate with chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride. The resulting (2-Isopropylphenyl)phosphonic chloride is a versatile intermediate that can react with a variety of nucleophiles.

For instance, reaction with alcohols or phenols would yield mixed phosphonate esters, while reaction with amines would produce phosphonamidates. These transformations allow for the introduction of a wide range of functionalities directly onto the phosphorus atom, thereby modulating the electronic and steric properties of the molecule.

Synthesis of Heterocyclic Phosphonates Incorporating the (2-Isopropylphenyl) Moiety

The synthesis of heterocyclic phosphonates that incorporate the (2-isopropylphenyl) moiety can be achieved through multicomponent reactions or by the cyclization of suitably functionalized phosphonate precursors. One common approach is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. chim.it By using an imine derived from a heterocyclic aldehyde and an amine, a heterocyclic α-aminophosphonate can be synthesized.

Another strategy involves the use of this compound in reactions that lead to the formation of a heterocyclic ring. For example, the reaction of a phosphonate-containing precursor with a bifunctional reagent can lead to cyclization and the formation of a phosphorus-containing heterocycle. The specific synthetic route would depend on the target heterocyclic system. For instance, the synthesis of phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles can be achieved through dipolar cycloaddition reactions of diazo-phosphonates. orgsyn.orgresearchgate.net

Spectroscopic and Structural Elucidation of Diethyl 2 Isopropylphenyl Phosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of Diethyl (2-Isopropylphenyl)phosphonate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a complete map of the molecule's atomic framework can be assembled.

Proton (¹H) NMR for Structural Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule and their immediate environment. For this compound, the spectrum is characterized by distinct signals for the ethyl, isopropyl, and aromatic protons. A key feature is the coupling of protons with the phosphorus nucleus (J-coupling), which splits the signals of nearby protons and provides crucial structural information.

The ethoxy groups produce two characteristic signals:

A triplet corresponding to the methyl protons (CH₃), typically found in the upfield region.

A multiplet, often a doublet of quartets, for the methylene (B1212753) protons (-OCH₂-). The quartet arises from coupling to the adjacent methyl protons, and the doublet arises from coupling to the phosphorus atom.

The isopropyl group also gives rise to two signals:

A doublet for the six equivalent methyl protons (-CH(CH₃)₂).

A septet (or multiplet) for the single methine proton (-CH(CH₃)₂).

The protons on the phenyl ring will appear as a complex multiplet in the downfield aromatic region of the spectrum. The ortho-substitution pattern leads to overlapping signals that can be challenging to resolve completely without advanced 2D NMR techniques.

Data based on analogous compounds like Diethyl o-tolylphosphonate. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Ethoxy CH₃~1.3Triplet (t)J(H,H) ≈ 7
Isopropyl CH₃~1.2Doublet (d)J(H,H) ≈ 7
Isopropyl CH~3.5Septet (sept)J(H,H) ≈ 7
Ethoxy CH₂~4.1Doublet of Quartets (dq)J(H,H) ≈ 7, J(P,H) ≈ 8
Aromatic H7.3 - 8.0Multiplet (m)-

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and similar to ¹H NMR, coupling with the phosphorus nucleus provides valuable structural information by splitting the signals of nearby carbons.

The spectrum would show:

Two signals for the ethoxy carbons, with the methylene carbon (-OCH₂-) coupled to phosphorus. rsc.org

Two signals for the isopropyl group carbons, with the methine carbon also showing P-C coupling.

Six signals for the aromatic carbons. The carbon directly bonded to the phosphorus atom (C1) will appear as a doublet with a large coupling constant (¹J(P,C)). The other aromatic carbons will also exhibit smaller P-C couplings (²,³,⁴J(P,C)). rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) P-C Coupling (J, Hz)
Ethoxy CH₃~16J(P,C) ≈ 6
Isopropyl CH₃~24-
Isopropyl CH~29J(P,C) ≈ 4
Ethoxy CH₂~62J(P,C) ≈ 5-6
Aromatic C (C1-P)~127J(P,C) ≈ 185
Aromatic C (other)125 - 142J(P,C) ≈ 3-15

Phosphorus-31 (³¹P) NMR for Phosphorus Chemical Environment

³¹P NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. huji.ac.il For pentavalent organophosphorus compounds like phosphonates, the chemical shifts appear in a characteristic range. youtube.com In a proton-decoupled ³¹P NMR spectrum, this compound is expected to show a single sharp peak. The precise chemical shift is influenced by the nature of the substituents on the phosphorus atom. Aryl phosphonates typically resonate in a well-defined region, and the presence of the ortho-isopropyl group will subtly influence the exact position of the signal compared to unsubstituted diethyl phenylphosphonate. rsc.orgcdnsciencepub.com

Table 3: Predicted ³¹P NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Reference Standard
³¹P+15 to +20H₃PO₄ (85%)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization. For this compound (C₁₃H₂₁O₃P), the molecular weight is 256.28 g/mol .

Under electron impact (EI) ionization, organophosphorus esters undergo characteristic fragmentation pathways. oup.comoup.com Common fragmentation patterns for diethyl aryl phosphonates include:

Loss of an ethylene (B1197577) molecule (C₂H₄) from one of the ethyl groups via a McLafferty-type rearrangement, leading to a prominent fragment ion. core.ac.uk

Sequential loss of two ethylene molecules. core.ac.uk

Cleavage of the P-O bond , leading to the loss of an ethoxy radical (•OC₂H₅).

Cleavage of the P-C bond , resulting in fragments corresponding to the diethyl phosphonate (B1237965) cation and the isopropylphenyl cation.

These fragmentation pathways provide a molecular fingerprint that helps confirm the identity and structure of the compound. tandfonline.comtandfonline.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
256[M]⁺Molecular Ion
228[M - C₂H₄]⁺Loss of ethylene
200[M - 2C₂H₄]⁺Sequential loss of two ethylene molecules
211[M - OC₂H₅]⁺Loss of ethoxy radical
137[P(O)(OC₂H₅)₂]⁺Diethyl phosphonate cation
119[C₉H₁₁]⁺Isopropylphenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a few key absorption bands that are characteristic of its structure.

The most diagnostic absorptions include:

P=O (Phosphoryl) Stretch: A very strong and sharp band typically found in the 1230-1260 cm⁻¹ region. msu.edu This is one of the most characteristic peaks for phosphonates.

P-O-C Stretch: Strong absorptions in the 900-1050 cm⁻¹ region corresponding to the stretching of the P-O-C single bonds. msu.eduresearchgate.net

C-H (Aliphatic) Stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the ethyl and isopropyl groups.

C-H (Aromatic) Stretch: Weaker bands appearing just above 3000 cm⁻¹.

C=C (Aromatic) Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ range, characteristic of the phenyl ring.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3010 - 3100Medium-Weak
C-H (Aliphatic)2850 - 2980Strong
C=C (Aromatic)1400 - 1600Medium-Weak
P=O (Phosphoryl)1230 - 1260Very Strong
P-O-C900 - 1050Strong

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govwikipedia.org This technique yields precise measurements of bond lengths, bond angles, and torsional angles.

For an aryl phosphonate derivative, the analysis would confirm:

A tetrahedral geometry around the central phosphorus atom, with the phosphoryl oxygen, the aryl carbon, and the two ethoxy oxygens as the four substituents.

The precise bond lengths of P=O, P-C, and P-O bonds. The P=O bond is expected to be the shortest, indicating its double-bond character.

The bond angles around the phosphorus atom, which would be close to the ideal tetrahedral angle of 109.5° but slightly distorted due to the different steric and electronic nature of the substituents.

The conformation of the ethoxy and isopropyl groups relative to the phenyl ring.

Information on intermolecular interactions , such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. nih.gov

Advanced Spectroscopic Techniques for Comprehensive Characterization of Arylphosphonate Derivatives

The comprehensive structural elucidation of arylphosphonates, a class of compounds to which this compound belongs, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule. While specific data for this compound is not available, the following techniques represent the standard approach for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. For a complete structural assignment of a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This would provide information on the number of different types of protons and their neighboring atoms. The spectrum would be expected to show signals for the aromatic protons, the isopropyl group protons, and the ethoxy group protons, with characteristic chemical shifts and coupling constants.

¹³C NMR: This technique would identify all the unique carbon atoms in the molecule, including those in the phenyl ring, the isopropyl group, and the ethyl groups.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial. It would show a single resonance, and its chemical shift would be indicative of the electronic environment of the phosphorus atom.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different parts of the molecule, such as the phenyl ring to the phosphonate group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can give clues about the structure of the molecule. For this compound, characteristic fragments would likely include the loss of ethoxy groups and the isopropylphenyl moiety.

Vibrational Spectroscopy (FTIR):

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

P=O (phosphoryl) stretching vibration.

P-O-C (alkoxy) stretching vibrations.

C-H stretching and bending vibrations for the aromatic, isopropyl, and ethyl groups.

C=C stretching vibrations of the aromatic ring.

UV-Visible Spectroscopy (UV-Vis):

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound would be expected to show absorption bands in the UV region, corresponding to π-π* transitions of the phenyl ring.

X-ray Crystallography:

Illustrative Data Tables for a Hypothetical Arylphosphonate Derivative:

The following tables are examples of how spectroscopic data would be presented for a compound similar to this compound.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.80-7.20m-4HAr-H
4.10dq7.1, 7.14HOCH₂CH₃
3.50sept6.91HCH(CH₃)₂
1.30t7.16HOCH₂CH₃
1.25d6.96HCH(CH₃)₂

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
145.0 (d, JPC = 10 Hz)Ar-C (ipso-P)
132.0 (d, JPC = 5 Hz)Ar-C (ipso-isopropyl)
130.0 (d, JPC = 2 Hz)Ar-CH
128.0 (d, JPC = 3 Hz)Ar-CH
62.0 (d, JPC = 6 Hz)OCH₂CH₃
30.0CH(CH₃)₂
24.0CH(CH₃)₂
16.5 (d, JPC = 5 Hz)OCH₂CH₃

Table 3: Hypothetical FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (aliphatic)
1595MediumC=C stretch (aromatic)
1250StrongP=O stretch
1025StrongP-O-C stretch

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Detailed quantum chemical calculations, including those based on Density Functional Theory (DFT), specifically for Diethyl (2-Isopropylphenyl)phosphonate, have not been identified in the reviewed literature. Such studies are crucial for understanding the fundamental electronic properties and reactivity of a molecule.

An analysis of the electronic structure of this compound, which would include examinations of molecular orbitals (HOMO, LUMO), electron density distribution, and electrostatic potential maps, is not available in the public domain.

While conformational analysis is a common computational task for flexible molecules, no specific studies detailing the stable conformers, potential energy surfaces, or optimized molecular geometry of this compound have been found.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being performed for this compound in the available literature. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

Reaction Pathway Modeling and Transition State Analysis

Investigations into the reaction mechanisms involving this compound, including the modeling of reaction pathways and the analysis of transition states, have not been reported in the searched scientific literature. These studies would be essential for understanding its synthesis and degradation pathways from a theoretical perspective.

Structure-Reactivity Relationship Predictions

Predictive studies on the structure-reactivity relationships of this compound, such as Quantitative Structure-Activity Relationship (QSAR) models, are absent from the reviewed literature. Such models would correlate the molecular structure with its chemical or biological activity.

Spectroscopic Property Prediction and Experimental Validation

While experimental spectroscopic data may exist, theoretical predictions of spectroscopic properties (e.g., NMR, IR, Raman spectra) for this compound, and their validation against experimental results, have not been found in the course of this review. Such comparative studies are vital for confirming the accuracy of computational models.

Advanced Applications and Functional Materials Development

Diethyl (2-Isopropylphenyl)phosphonate as a Synthetic Building Block and Reagent

As a synthetic reagent, this compound offers a versatile platform for constructing intricate molecular architectures. Its reactivity is centered around the phosphonate (B1237965) group, which can be leveraged for various chemical transformations.

Diethyl arylphosphonates are key reagents in several carbon-carbon bond forming reactions, most notably in variations of the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, the phosphonate is first deprotonated at the α-carbon (if available) to form a stabilized carbanion. This nucleophile then reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity.

While this compound itself lacks an α-hydrogen for direct HWE-type reactivity, its derivatives, or its core structure's involvement in related palladium-catalyzed cross-coupling reactions like the Hirao reaction, are significant. asau.ruresearchgate.net The Hirao reaction involves the coupling of a dialkyl phosphite (B83602) with an aryl halide to form a C(sp²)–P bond, a fundamental step in synthesizing arylphosphonates. researchgate.net Once formed, these aryl phosphonates can be further modified. The steric hindrance provided by the 2-isopropyl group can influence the regioselectivity and efficiency of subsequent coupling or bond-forming reactions on the aromatic ring. nih.gov

For instance, ortho-substituted aryl phosphonates are crucial in directed C-H activation reactions. The phosphonate group can act as a directing group, facilitating functionalization at specific positions on the aromatic ring, a powerful strategy for building complex substituted aromatic systems.

Reaction TypeRole of Aryl PhosphonateKey FeaturesPotential Influence of 2-Isopropyl Group
Horner-Wadsworth-Emmons (HWE)Serves as the precursor to the phosphonate carbanion (requires α-hydrogen).Forms C=C bonds; typically yields (E)-alkenes; byproduct is water-soluble. asau.ruNot directly applicable, but derivatives with benzylic α-hydrogens would be. Steric bulk could influence alkene stereoselectivity.
Hirao Cross-CouplingProduct of the reaction between an aryl halide and a dialkyl phosphite. asau.ruForms C(sp²)-P bonds; often catalyzed by Palladium or Nickel. ethernet.edu.etresearchgate.netSteric hindrance from the isopropyl group on the aryl halide precursor could affect reaction rates and catalyst efficiency.
Directed C-H BorylationActs as a directing group for ortho-C-H activation and borylation. nih.govEnables regioselective functionalization of the aromatic ring. nih.govThe existing ortho-isopropyl group would block one ortho position, directing functionalization exclusively to the other ortho position (C6).

This compound serves as a valuable precursor for a variety of other specialized organophosphorus compounds. The ester groups can be hydrolyzed to yield (2-Isopropylphenyl)phosphonic acid, a versatile ligand for coordination chemistry.

More advanced transformations can convert the phosphonate into highly functionalized phosphoarenes. A notable example is the iridium-catalyzed ortho-C–H borylation of diethyl arylphosphonates. nih.gov In this reaction, the phosphonate group directs the borylation to the ortho position of the phenyl ring. For this compound, this would occur at the C6 position. The resulting boronic ester is a versatile intermediate that can be converted into a wide range of functional groups through subsequent reactions like Suzuki coupling or oxidation. nih.gov This pathway transforms the relatively simple starting phosphonate into a gateway for highly substituted, multifunctional aromatic compounds.

Initial ReagentTransformationResulting Intermediate/ProductSynthetic Utility
This compoundHydrolysis (e.g., using TMSBr followed by methanol)(2-Isopropylphenyl)phosphonic AcidLigand for metal complexes; starting material for other phosphonic acid derivatives.
This compoundIridium-Catalyzed C-H Borylation nih.govDiethyl (2-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonateVersatile intermediate for cross-coupling reactions.
Ortho-borylated Aryl Phosphonate IntermediateOxidation (e.g., with Oxone) nih.govOrtho-hydroxy Aryl PhosphonatePrecursor for phenols and ligands.
Ortho-borylated Aryl Phosphonate IntermediateHalogenation (e.g., with CuCl₂) nih.govOrtho-chloro Aryl PhosphonateIntermediate for further functionalization.
Ortho-borylated Aryl Phosphonate IntermediateSuzuki Coupling (e.g., with an aryl halide) nih.govBiaryl PhosphonatePrecursor for advanced biaryl phosphine (B1218219) ligands. nih.gov

Integration into Coordination Chemistry and Ligand Design

After hydrolysis to (2-Isopropylphenyl)phosphonic acid, the resulting molecule becomes a highly effective ligand for coordinating with metal ions. Phosphonate groups are known for their ability to form robust bonds with a variety of metals, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, or discrete molecular complexes. researchgate.net

The key feature of the (2-Isopropylphenyl)phosphonic acid ligand is the steric bulk of the isopropyl group. In coordination chemistry, sterically hindered ligands are often used to control the nuclearity and dimensionality of the resulting metal complex. researchgate.net While simple phosphonic acids often form extended, insoluble polymeric networks, the bulky 2-isopropyl group can effectively block some coordination sites around the metal center. This steric shielding can prevent polymerization, favoring the formation of discrete, soluble molecular phosphonate complexes. researchgate.net Such complexes are of great interest in homogeneous catalysis, molecular magnetism, and the study of fundamental coordination principles. The steric congestion can stabilize low coordination numbers at the metal center and influence the geometry of the final structure. nih.gov

Contribution to Functional Materials Science

The chemical properties of this compound make it and its derivatives suitable for incorporation into advanced functional materials, where the phosphonate group serves as a stable anchor and the organic moiety imparts specific functionalities.

Phosphonic acids have emerged as superior anchoring groups for the functionalization of metal oxide surfaces, such as iron oxide, titania, and zirconia nanoparticles. researchgate.netnih.gov The phosphonate group forms strong, hydrolytically stable covalent bonds (e.g., Fe-O-P) with the surface hydroxyl groups of these materials.

By first hydrolyzing this compound to its corresponding phosphonic acid, it can be used as a surface modification agent. When applied to nanoparticles, the (2-Isopropylphenyl)phosphonic acid would self-assemble on the surface, with the phosphonate group binding to the metal oxide core. The 2-isopropylphenyl groups would then form an outer shell, radically altering the surface properties of the nanoparticles. nih.gov This organic layer would render the nanoparticle surface hydrophobic (lipophilic) and provide steric stabilization, improving their dispersibility in nonpolar solvents and polymer matrices. nih.gov This strategy is fundamental for creating organic-inorganic hybrid materials where the nanoparticle core provides properties like magnetism or photocatalysis, while the organic shell controls interfacial interactions and biocompatibility. mdpi.comfrontiersin.org

The sol-gel process is a versatile method for producing solid materials from small molecules, most commonly metal alkoxides. researchgate.net This technique can be adapted to create inorganic-organic hybrid materials by incorporating organofunctional precursors. This compound can act as such a precursor in non-hydrolytic sol-gel processes.

In a typical synthesis, a metal alkoxide (like titanium isopropoxide) is co-reacted with the phosphonate at elevated temperatures. The phosphonate integrates into the forming inorganic network (e.g., TiO₂) via stable M-O-P bonds. The result is a hybrid material where the 2-isopropylphenyl groups are covalently and homogeneously distributed throughout the inorganic matrix at a molecular level. The incorporation of this bulky, hydrophobic group can influence the final material's properties, such as its porosity, surface area, and thermal stability, making it a valuable approach for creating custom materials for catalysis, separation, or sensing applications.

General Chemical Role in Flame Retardant Formulations

Information regarding the specific chemical role and performance of this compound in flame retardant formulations is not available in the reviewed scientific literature. As a result, a detailed analysis of its mechanisms, research findings, and comparative performance data cannot be provided.

However, to offer a contextual understanding, the general functions of closely related aryl phosphonates in flame retardant systems are outlined below. It is important to note that these are general mechanisms for the chemical class and may not be representative of the specific actions of this compound.

Aryl phosphonates typically function as flame retardants through a combination of gas phase and condensed phase mechanisms. mdpi.comresearchgate.net

Condensed Phase Action: Upon heating, phosphorus-containing compounds like aryl phosphonates can decompose to form phosphoric acid. mdpi.com This acid acts as a catalyst in the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. mdpi.com This char layer serves multiple functions: it limits the release of flammable volatile gases, prevents oxygen from reaching the polymer, and insulates the underlying material from heat, thereby slowing down or preventing further combustion. mdpi.comresearchgate.net The aromatic (aryl) component of the molecule generally contributes to higher thermal stability compared to aliphatic phosphonates, allowing the flame retardant to remain effective at the higher temperatures where polymers decompose. nih.gov

Gas Phase Action: Some phosphorus compounds can also act in the gas phase. During combustion, they can release phosphorus-containing radicals (such as PO•). rsc.org These radicals are highly reactive and can interrupt the chain reactions of combustion in the flame. rsc.org They scavenge key radical species like hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, thus quenching the flame. rsc.org

Without specific studies on this compound, it is not possible to determine its primary mode of action (condensed vs. gas phase), its efficiency in various polymers, or any potential synergistic effects with other flame retardant additives. No data is available to populate tables on its performance metrics such as Limiting Oxygen Index (LOI) or UL-94 ratings in any formulation.

Q & A

Q. What are the standard synthetic methodologies for preparing Diethyl (2-Isopropylphenyl)phosphonate in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of 2-isopropylphenol using phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine), followed by esterification with ethanol. Key steps include:

Reaction Setup : Equimolar ratios of 2-isopropylphenol and POCl₃ in anhydrous dichloromethane under nitrogen.

Quenching : Addition of ethanol to form the diethyl ester.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure .
Yield optimization focuses on controlling moisture and reaction temperature (0–5°C for exothermic steps).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • 31P NMR : The phosphorus signal typically appears at δ 25–30 ppm for arylphosphonates, with coupling to adjacent protons (e.g., J₃ coupling ~12 Hz) .
  • 1H NMR : Aromatic protons (2-isopropylphenyl group) resonate at δ 6.8–7.5 ppm, with isopropyl methyl groups at δ 1.2–1.4 ppm.
  • IR : Strong P=O stretch at ~1250 cm⁻¹ and P-O-C bands at 1020–1050 cm⁻¹.
    Cross-referencing with literature data for analogous compounds (e.g., diethyl (4-acetylphenyl)phosphonate) is critical .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on flammability (ethanol byproducts) and phosphonate reactivity .
  • PPE : Use nitrile gloves, safety goggles, and a lab coat.
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal; collect organic waste for incineration.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-gram syntheses?

  • Methodological Answer :
  • Stoichiometry : Use a 10% excess of POCl₃ to ensure complete phosphorylation of the phenol.
  • Temperature Control : Maintain <5°C during POCl₃ addition to minimize side reactions (e.g., hydrolysis).
  • Solvent Choice : Replace dichloromethane with THF for better solubility of intermediates, reducing reaction time by 20% .
    Scaling up requires rigorous stirring and incremental reagent addition to manage exotherms.

Q. What analytical strategies resolve discrepancies between theoretical and experimental 31P NMR chemical shifts for this compound?

  • Methodological Answer :
  • Reference Standards : Compare shifts with structurally similar compounds (e.g., diethyl (4-chlorobenzyl)phosphonate, δ 28.5 ppm ).
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict shifts; deviations >2 ppm may indicate impurities or solvent effects.
  • Decoupling Experiments : Apply 1H decoupling to confirm coupling patterns and identify overlapping signals .

Q. What role does this compound play in transition-metal-free C–P bond formation reactions?

  • Methodological Answer : The compound acts as a phosphorylating agent in base-promoted aryl halide activation (e.g., coupling with aryl iodides under K₂CO₃/DMF conditions). Key mechanistic insights:
  • Nucleophilic Attack : The phosphonate’s lone pair facilitates aryl-P bond formation.
  • Byproduct Management : Trapping liberated ethanol with molecular sieves improves conversion rates .
    Applications include synthesizing bioactive phosphonate derivatives for medicinal chemistry.

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